molecular formula C15H17F6N3S B6327360 N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee) CAS No. 1027476-96-5

N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)

Cat. No. B6327360
M. Wt: 385.4 g/mol
InChI Key: XZECTQVYSKGNEA-RYUDHWBXSA-N
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Description

“N-[(1S,2S)-2-Aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea” is a chemical compound with the molecular formula C15H17F6N3S . It is used extensively in promoting organic transformations .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m0/s1 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 385.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The compound’s exact mass and monoisotopic mass are both 385.10473770 g/mol . It has a rotatable bond count of 2 .

Scientific Research Applications

Catalyst Development in Organic Chemistry

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative closely related to the specified compound, plays a crucial role in catalyst development for organic chemistry. It's known for its ability to activate substrates through double hydrogen bonding, stabilizing partially developing negative charges in transition states. This feature has made it a key player in promoting organic transformations, earning its place as a privileged motif in the design of H-bond organocatalysts. The extensive use of the 3,5-bis(trifluoromethyl)phenyl motif in such catalysts underscores its importance in enhancing reaction efficiency and selectivity (Zhang, Bao, & Xing, 2014).

Organocatalysis by Thioureas

The compound and its derivatives have shown effectiveness as organocatalysts, particularly in hydrogen-bonding catalysis. For instance, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been successfully employed at low loadings to catalyze the oxidation of sulfides, yielding sulfoxides with high yield and selectivity. This demonstrates the compound's potential in facilitating mild and chemoselective reactions, making it a valuable tool in synthetic organic chemistry (Russo & Lattanzi, 2009).

Advancements in Organocatalytic Asymmetric Reactions

Significant advancements have been made in using thiourea derivatives for organocatalytic asymmetric reactions. A specific thiourea derivative was found effective as an organocatalyst for the asymmetric sulfa-Michael reaction, demonstrating good yields and enantioselectivity. This indicates the compound's versatility and efficiency in facilitating asymmetric synthesis, offering potential pathways for the development of novel pharmaceuticals and materials (Kowalczyk, Nowak, & Skarżewski, 2013).

Applications in Crystal Engineering

The structural characteristics of bis-thiourea derivatives, including the compound , have been explored in crystal engineering. These derivatives demonstrate a consistent intramolecular hydrogen bonding pattern, contributing to their potential as building blocks in the design of novel crystalline materials. The robustness of these structures suggests their utility in developing materials with specific optical, electronic, or mechanical properties (Paisner, Zakharov, & Doxsee, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm. The hazard statement associated with this compound is H413, which means it may cause long-lasting harmful effects to aquatic life . The compound should be stored in a refrigerator .

properties

IUPAC Name

1-[(1S,2S)-2-aminocyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F6N3S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZECTQVYSKGNEA-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

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